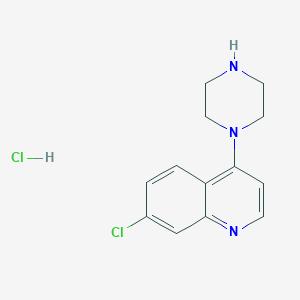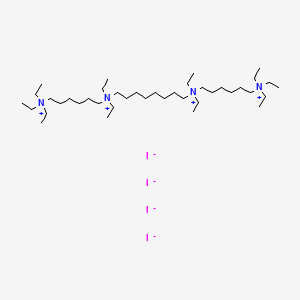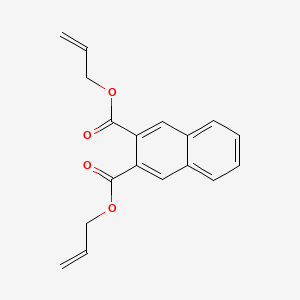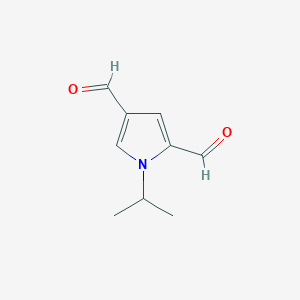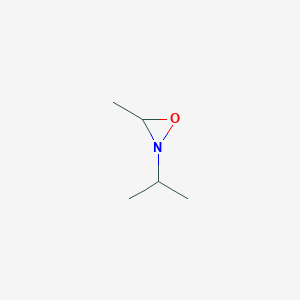
3-Methyl-2-propan-2-yloxaziridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-2-propan-2-yloxaziridine is an organic compound that features a three-membered heterocycle containing oxygen, nitrogen, and carbon. This compound is part of the oxaziridine family, which is known for its unique reactivity due to the strained three-membered ring structure. Oxaziridines are valuable intermediates in organic synthesis, particularly for their ability to transfer oxygen and nitrogen atoms in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Methyl-2-propan-2-yloxaziridine can be synthesized through the oxidation of imines with peracids or the amination of carbonyls. The oxidation of imines typically involves the use of peracids such as m-chloroperbenzoic acid (m-CPBA) under mild conditions . The reaction proceeds smoothly at room temperature, yielding the desired oxaziridine with high selectivity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale oxidation processes using peracids. The scalability of these methods depends on the availability of starting materials and the efficiency of the oxidation process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-2-propan-2-yloxaziridine undergoes various types of reactions, including:
Oxidation: It can act as an oxidizing agent, transferring oxygen atoms to substrates such as alkenes and sulfides.
Reduction: The compound can be reduced to form amines or other nitrogen-containing compounds.
Substitution: It can participate in substitution reactions where the nitrogen or oxygen atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
m-Chloroperbenzoic acid (m-CPBA): Used for the oxidation of imines to form oxaziridines.
Sodium borohydride (NaBH4): Employed in reduction reactions to convert oxaziridines to amines.
Various nucleophiles: Used in substitution reactions to replace the nitrogen or oxygen atom.
Major Products Formed
The major products formed from reactions involving this compound include:
Epoxides: Formed through the oxidation of alkenes.
Amines: Produced via reduction reactions.
Substituted oxaziridines: Resulting from substitution reactions.
Wissenschaftliche Forschungsanwendungen
3-Methyl-2-propan-2-yloxaziridine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and the development of enzyme inhibitors.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with specific biological activities.
Industry: Utilized in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of 3-Methyl-2-propan-2-yloxaziridine involves the transfer of oxygen or nitrogen atoms to substrates. The strained three-membered ring structure of the oxaziridine makes it highly reactive, allowing it to participate in various oxidation and substitution reactions. The molecular targets and pathways involved depend on the specific reaction and substrate being used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 3-Methyl-2-propan-2-yloxaziridine include:
Oxaziridine: The parent compound of the oxaziridine family.
N-Alkyl oxaziridines: Variants with alkyl groups attached to the nitrogen atom.
N-Aryl oxaziridines: Variants with aryl groups attached to the nitrogen atom.
Uniqueness
This compound is unique due to its specific substitution pattern, which affects its reactivity and selectivity in chemical reactions. The presence of the methyl and propan-2-yl groups influences the compound’s steric and electronic properties, making it distinct from other oxaziridines .
Eigenschaften
Molekularformel |
C5H11NO |
|---|---|
Molekulargewicht |
101.15 g/mol |
IUPAC-Name |
3-methyl-2-propan-2-yloxaziridine |
InChI |
InChI=1S/C5H11NO/c1-4(2)6-5(3)7-6/h4-5H,1-3H3 |
InChI-Schlüssel |
NNMAOFDNCCCMFJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1N(O1)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


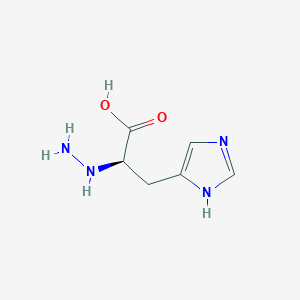

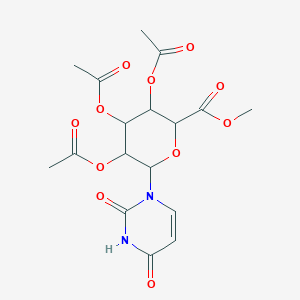


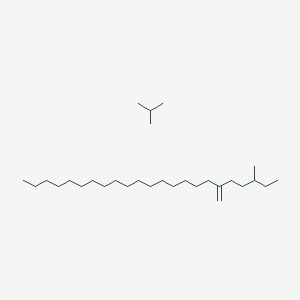
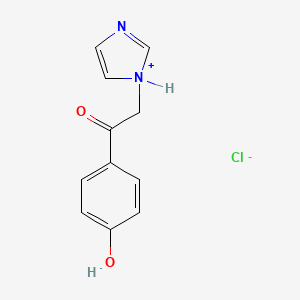
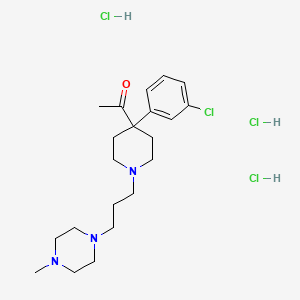

![4-[[4-(Acetylmethylamino)phenyl]amino]-1-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid](/img/structure/B13754022.png)
